molecular formula C11H17N3O2 B13930619 2-(Ethyl-isopropyl-amino)-6-methyl-pyrimidine-4-carboxylic acid

2-(Ethyl-isopropyl-amino)-6-methyl-pyrimidine-4-carboxylic acid

Cat. No.: B13930619
M. Wt: 223.27 g/mol
InChI Key: VRHKMCLTGBUGGD-UHFFFAOYSA-N
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Description

2-(Ethyl-isopropyl-amino)-6-methyl-pyrimidine-4-carboxylic acid is a synthetic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl-isopropyl-amino)-6-methyl-pyrimidine-4-carboxylic acid typically involves the reaction of ethyl-isopropylamine with a pyrimidine derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl-isopropyl-amino)-6-methyl-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Ethyl-isopropyl-amino)-6-methyl-pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Ethyl-isopropyl-amino)-6-methyl-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and lead to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethyl-amino)-6-methyl-pyrimidine-4-carboxylic acid
  • 2-(Isopropyl-amino)-6-methyl-pyrimidine-4-carboxylic acid
  • 2-(Methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid

Uniqueness

2-(Ethyl-isopropyl-amino)-6-methyl-pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The combination of ethyl and isopropyl groups on the amino moiety provides distinct steric and electronic properties compared to similar compounds.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

2-[ethyl(propan-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-5-14(7(2)3)11-12-8(4)6-9(13-11)10(15)16/h6-7H,5H2,1-4H3,(H,15,16)

InChI Key

VRHKMCLTGBUGGD-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC(=CC(=N1)C(=O)O)C)C(C)C

Origin of Product

United States

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